molecular formula C10H12ClNO B2510666 2-chloro-N-(3-methylphenyl)propanamide CAS No. 111057-88-6

2-chloro-N-(3-methylphenyl)propanamide

Cat. No.: B2510666
CAS No.: 111057-88-6
M. Wt: 197.66
InChI Key: VOVIUZVPOZODGY-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a chlorinated amide derivative of propanamide, where the chlorine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 3-methylphenyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(3-methylphenyl)propanamide can be synthesized through the reaction of 3-methylphenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

3-methylphenylamine+2-chloropropanoyl chlorideThis compound+HCl\text{3-methylphenylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylphenylamine+2-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or primary amines in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products such as 2-hydroxy-N-(3-methylphenyl)propanamide or 2-amino-N-(3-methylphenyl)propanamide.

    Reduction: 2-chloro-N-(3-methylphenyl)propanol.

    Hydrolysis: 3-methylphenylamine and 2-chloropropanoic acid.

Scientific Research Applications

2-chloro-N-(3-methylphenyl)propanamide is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)propanamide: Similar structure but with the methyl group at the 2-position of the phenyl ring.

    2-chloro-N-(3-chloro-2-methylphenyl)propanamide: Contains an additional chlorine atom on the phenyl ring.

    3-chloro-N-(3-methylphenyl)propanamide: Chlorine atom is attached to the third carbon of the propanamide chain.

Uniqueness

2-chloro-N-(3-methylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine and methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

2-chloro-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIUZVPOZODGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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